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molecular formula C12H13N3O B8396350 4-Methoxybenzylamino-pyrimidine

4-Methoxybenzylamino-pyrimidine

Cat. No. B8396350
M. Wt: 215.25 g/mol
InChI Key: HAVPYQRGUSMFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06872726B2

Procedure details

(4-Boc-amino-naphthyl)-(2-chloro-6-methyl-pyrimidinyl)-ether (see Example 1) (2.00 g, 5.18 mmol), 4-methoxybenzylamine (0.69 mL, 5.18 mmol) and triethylamine (0.73 mL, 5.18 mmol) were dissolved in 10 mL DMSO in a sealed tube. The tube was sealed and placed into a 95° C. oil bath. The reaction was stirred overnight, then cooled and ethyl acetate and water were added. The aqueous layer was washed twice with EtOAc. The organic extracts were combined, washed once with brine, dried (Na2SO4), filtered and concentrated in vacuo. The residue was dissolved in dichloromethane and purified by column chromatography on silica gel eluting with EtOAc/hexane, providing 0.625 g of the desired 4-methoxybenzylamino-pyrimidine intermediate as a bright yellow solid.
Name
(4-Boc-amino-naphthyl)-(2-chloro-6-methyl-pyrimidinyl)-ether
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)CCN[C:6]1[N:11]=[C:10]([O:12][C:13]2C3C(=CC=CC=3)C(NC(NC3C=C(C(F)(F)F)C=CC=3OC)=O)=CC=2)[CH:9]=[C:8](C)[N:7]=1.CO[C:43]1[CH:50]=[CH:49][C:46]([CH2:47][NH2:48])=[CH:45][CH:44]=1.C(N(CC)CC)C.C(OCC)(=O)C>CS(C)=O.O>[CH3:13][O:12][C:10]1[CH:9]=[CH:8][N:7]=[C:6]([NH:48][CH2:47][C:46]2[CH:45]=[CH:44][CH:43]=[CH:50][CH:49]=2)[N:11]=1

Inputs

Step One
Name
(4-Boc-amino-naphthyl)-(2-chloro-6-methyl-pyrimidinyl)-ether
Quantity
2 g
Type
reactant
Smiles
CN(CCNC1=NC(=CC(=N1)OC1=CC=C(C2=CC=CC=C12)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC)C)C
Name
Quantity
0.69 mL
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
0.73 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
CUSTOM
Type
CUSTOM
Details
placed into a 95° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
The aqueous layer was washed twice with EtOAc
WASH
Type
WASH
Details
washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel eluting with EtOAc/hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=NC(=NC=C1)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.625 g
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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